molecular formula C6H3BrFN3 B2802982 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 1256822-80-6

3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B2802982
CAS No.: 1256822-80-6
M. Wt: 216.013
InChI Key: QKRFTNZERDLUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine and fluorine atoms attached to the pyrazolo[3,4-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate can undergo further reactions to introduce the fluorine atom and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrazolo[3,4-B]pyridine: Lacks the fluorine atom but shares the same core structure.

    5-Fluoro-1H-pyrazolo[3,4-B]pyridine: Lacks the bromine atom but shares the same core structure.

    1H-Pyrazolo[3,4-B]pyridine: The parent compound without any halogen substitutions.

Uniqueness

3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design and medicinal chemistry.

Biological Activity

3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its role as an inhibitor of influenza virus RNA polymerase and its antitubercular properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrF2N2, featuring a pyrazolo[3,4-b]pyridine core. This structure is significant for its biological interactions and pharmacological properties.

Antiviral Activity

Research indicates that this compound acts as a PB2 inhibitor , targeting the influenza virus RNA polymerase. This mechanism is crucial for the viral life cycle, making it a promising candidate for antiviral drug development. The compound has shown efficacy in inhibiting viral replication with minimal side effects on human cells, highlighting its potential as a therapeutic agent against influenza infections .

Antitubercular Activity

In studies assessing the antitubercular properties of pyrazolo[3,4-b]pyridines, derivatives including this compound were evaluated against Mycobacterium tuberculosis (M. tuberculosis). The compound demonstrated significant activity in vitro, with some derivatives showing promising results in inhibiting the growth of drug-resistant strains of M. tuberculosis. Specifically, modifications at various positions on the pyrazole ring enhanced its bioactivity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Substituent PositionEffect on ActivityReference
N(1)Methyl substitution enhances antitubercular activity
C(3)Aromatic groups improve binding affinity to target proteins
C(5)Carboxylate groups increase solubility and bioavailability

Study on Influenza Virus

A study highlighted the effectiveness of this compound as an inhibitor of PB2 protein in the influenza virus. The compound was tested in vitro and showed a dose-dependent inhibition of viral replication with an IC50 value indicating potent activity against various strains of influenza .

Evaluation Against M. tuberculosis

In another study focused on tuberculosis, derivatives of pyrazolo[3,4-b]pyridine were synthesized and screened for their activity against M. tuberculosis H37Rv strain. The results indicated that compounds with specific substitutions exhibited significant inhibitory effects, suggesting that further structural optimization could yield more effective antitubercular agents .

Properties

IUPAC Name

3-bromo-5-fluoro-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRFTNZERDLUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.